2,2-Dimethyl-6-Chromanesulfonyl Chloride

Purity Quality Control Procurement

Researchers requiring consistent sulfonamide coupling yields face challenges with polar chromane sulfonyl chlorides that compromise membrane permeability in cellular assays. 2,2-Dimethyl-6-Chromanesulfonyl Chloride (CAS 131880-55-2) resolves this: • cLogP ~2.9 - ~25-50× higher lipophilicity vs. oxo-chromane analogs for enhanced passive cell permeability • TPSA 51.75 Ų - favorable physicochemical profile for intracellular target engagement • ≥95% purity with multi-vendor supply redundancy - ensures lot-to-lot reproducibility and minimized project delays

Molecular Formula C11H13ClO3S
Molecular Weight 260.74 g/mol
CAS No. 131880-55-2
Cat. No. B145508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-6-Chromanesulfonyl Chloride
CAS131880-55-2
Molecular FormulaC11H13ClO3S
Molecular Weight260.74 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C
InChIInChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3
InChIKeyUUQKIRXYJVLZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-6-Chromanesulfonyl Chloride (CAS 131880-55-2) Sourcing Guide: A High-Purity Electrophile for Chromane-Based Drug Discovery


2,2-Dimethyl-6-Chromanesulfonyl Chloride (CAS: 131880-55-2), also known as 2,2-dimethylchroman-6-sulfonyl chloride, is a heterocyclic sulfonyl chloride featuring a 3,4-dihydro-2H-1-benzopyran (chromane) core with geminal 2,2-dimethyl substitution. With a molecular formula of C11H13ClO3S and a molecular weight of 260.74 g/mol , this compound serves as a versatile electrophilic sulfonylating reagent in organic synthesis, particularly for introducing sulfonyl groups into nucleophilic substrates such as amines and alcohols . Commercial sources report purity specifications ranging from 90% to 98%, with a characteristic melting point of approximately 88–94°C [1]. The compound is recognized as a building block in medicinal chemistry and proteomics research, enabling the construction of sulfonamide and sulfonate ester libraries for drug discovery applications [2].

Why 2,2-Dimethyl-6-Chromanesulfonyl Chloride Cannot Be Replaced by Unsubstituted or Oxo-Chromane Analogs


Substitution of 2,2-Dimethyl-6-chromanesulfonyl chloride with structurally similar chromane sulfonyl chlorides introduces significant alterations in physicochemical properties and downstream synthetic utility that directly impact research reproducibility. The geminal 2,2-dimethyl substitution differentiates this compound from unsubstituted chromane-6-sulfonyl chloride (CAS 1048970-15-5) and 4-oxo-chromane-6-sulfonyl chloride (CAS 503470-40-4) . Specifically, the 2,2-dimethyl motif increases calculated LogP (cLogP ~2.9) relative to the more polar oxo-analog (cLogP ~1.2–1.5), conferring enhanced lipophilicity that influences membrane permeability in cellular assays and chromatographic behavior during purification . Moreover, the gem-dimethyl group restricts conformational flexibility and stabilizes the chromane ring against oxidative degradation pathways that can affect shelf-life and reaction consistency [1]. These differences are not merely structural—they translate into quantifiable variations in sulfonamide product yields, biological target engagement, and storage stability. The evidence below demonstrates exactly where and how these differences manifest in measurable terms.

Quantitative Differentiation of 2,2-Dimethyl-6-Chromanesulfonyl Chloride: Comparative Data on Purity, Lipophilicity, and Reactivity


Purity Specifications and Commercial Availability: 2,2-Dimethyl-6-Chromanesulfonyl Chloride vs. 4-Oxo-Chromane-6-Sulfonyl Chloride

2,2-Dimethyl-6-chromanesulfonyl chloride is commercially available from multiple suppliers with certified purity ranging from 95% to 98%, compared to the 4-oxo-chromane-6-sulfonyl chloride (CAS 503470-40-4) which is predominantly offered at a single purity grade of 95% from a limited number of vendors . The 98% grade (NLT 98%) specification for the target compound provides a quantifiably lower impurity burden, which can be critical for applications requiring high sensitivity, such as proteomics labeling or as a starting material for multi-step synthesis where impurities accumulate . Furthermore, the target compound is stocked in multiple packaging sizes (1g, 5g) by major distributors, ensuring supply chain resilience, whereas the oxo-analog shows more restricted commercial availability .

Purity Quality Control Procurement

Calculated Lipophilicity (cLogP) and Predicted Membrane Permeability: 2,2-Dimethyl-6-Chromanesulfonyl Chloride vs. 4-Oxo-Chromane-6-Sulfonyl Chloride

The calculated octanol-water partition coefficient (cLogP) for 2,2-dimethyl-6-chromanesulfonyl chloride is approximately 2.9 (XLogP3 = 2.92), as derived from its molecular structure . In contrast, the 4-oxo-chromane-6-sulfonyl chloride (CAS 503470-40-4) contains a polar carbonyl group at the 4-position, which significantly reduces its cLogP to an estimated range of 1.2–1.5 based on fragment-based calculation methods [1]. This difference of approximately 1.4–1.7 log units corresponds to a theoretical ~25–50 fold higher octanol-water partition coefficient for the target compound, indicating substantially greater lipophilicity [2].

Lipophilicity LogP ADME Drug Design

Synthesis Yield and Melting Point: 2,2-Dimethyl-6-Chromanesulfonyl Chloride vs. 2,2,5,7,8-Pentamethylchroman-6-Sulfonyl Chloride

The synthesis of 2,2-dimethyl-6-chromanesulfonyl chloride via reaction of 2,2-dimethylchroman with chlorosulfonic acid and phosphorus pentachloride yields the product in 53% yield after recrystallization from hexane, with a melting point of 89–92°C [1]. A closely related analog, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (CAS 112160-39-1), incorporates five methyl groups on the chromane ring. While this pentamethyl analog may exhibit enhanced stability due to steric shielding [2], its synthesis requires a more substituted starting material and likely proceeds with different reaction kinetics and yield profiles. The target compound represents a balance of steric bulk (gem-dimethyl at C2) and synthetic accessibility, with a well-documented preparation method and a sharp, reproducible melting point that serves as a useful quality indicator [3].

Synthesis Yield Physical Properties

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Differentiation from Coumarin-6-Sulfonyl Chloride

2,2-Dimethyl-6-chromanesulfonyl chloride has a topological polar surface area (TPSA) of 51.75 Ų and three hydrogen bond acceptor atoms (the sulfonyl oxygens and the chromane ring oxygen) . In contrast, coumarin-6-sulfonyl chloride (CAS 10543-42-7) contains a lactone carbonyl in place of the saturated chromane ring, which increases the hydrogen bond acceptor count to four and expands the TPSA to approximately 68–72 Ų [1]. This higher TPSA in the coumarin analog predicts reduced passive membrane permeability compared to the target compound, which falls closer to the commonly cited threshold of <140 Ų for oral bioavailability [2].

TPSA Hydrogen Bonding Drug-likeness

Optimal Use Cases for 2,2-Dimethyl-6-Chromanesulfonyl Chloride Based on Quantitative Differentiation


Synthesis of Chromane-Containing Sulfonamide Libraries for Membrane-Permeable Probe Development

The combination of moderate lipophilicity (cLogP ~2.9) and a TPSA of 51.75 Ų makes 2,2-dimethyl-6-chromanesulfonyl chloride an ideal electrophile for generating sulfonamide derivatives with predicted favorable cell permeability [1]. Researchers developing chemical probes for intracellular targets should prioritize this reagent over more polar oxo-chromane or coumarin sulfonyl chlorides to maximize the likelihood of passive diffusion across cellular membranes. The 95–98% purity grades available ensure minimal interference from sulfonic acid impurities during amine coupling reactions .

Proteomics Labeling Reagent Requiring Batch-to-Batch Consistency and Multi-Vendor Supply

For proteomics applications involving the labeling of peptides or proteins with chromane-based tags, the availability of 2,2-dimethyl-6-chromanesulfonyl chloride from multiple commercial suppliers (Thermo Fisher, Bide Pharm, MolCore, Matrix Scientific) at consistent purity levels (90–98%) provides supply chain redundancy . The well-defined melting point (88–94°C) serves as a rapid quality check upon receipt. In contrast, less substituted or oxo-chromane analogs are offered by fewer vendors, increasing the risk of project delays due to backorders or lot failures .

Building Block for KATP Channel Modulator Analogs and ICAM-1 Inhibitor Scaffolds

The 2,2-dimethylchroman core is a privileged scaffold in the development of ATP-sensitive potassium (KATP) channel openers (e.g., cromakalim analogs) and inhibitors of ICAM-1 expression [2][3]. 2,2-Dimethyl-6-chromanesulfonyl chloride serves as a direct entry point to this pharmacophore, enabling the rapid diversification of the 6-position via sulfonamide bond formation. The documented synthetic procedure (53% yield from 2,2-dimethylchroman) and the commercial availability of the sulfonyl chloride reduce the synthetic burden on medicinal chemistry teams compared to de novo construction of the chromane ring with a sulfonyl group [4].

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